molecular formula C10H11NO3S B1275935 2-(2-acetamidophenyl)sulfanylacetic Acid CAS No. 915920-17-1

2-(2-acetamidophenyl)sulfanylacetic Acid

Cat. No.: B1275935
CAS No.: 915920-17-1
M. Wt: 225.27 g/mol
InChI Key: JNBUZEDLPGRPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-acetamidophenyl)sulfanylacetic Acid is a chemical compound with the molecular formula C10H11NO3S and a molecular weight of 225.27 g/mol. This compound is widely used in scientific experiments due to its unique physical and chemical properties. It is primarily used for research purposes and is not intended for human or veterinary use.

Biochemical Analysis

Biochemical Properties

2-(2-acetamidophenyl)sulfanylacetic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing the activity of these enzymes. The nature of these interactions can include enzyme inhibition or activation, which can alter the metabolic flux and levels of metabolites within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic processes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, it may undergo chemical degradation, which can impact its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can cause adverse effects on cellular function and overall health .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. It can influence the activity of enzymes involved in these pathways, leading to changes in metabolic flux and levels of metabolites. The compound may also affect the regulation of metabolic pathways by modulating the activity of key enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments. The compound’s transport and distribution are crucial for its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamidophenyl)sulfanylacetic Acid typically involves the reaction of 2-acetamidophenylthiol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamidophenyl)sulfanylacetic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Compounds with different functional groups replacing the acetamido group.

Scientific Research Applications

2-(2-acetamidophenyl)sulfanylacetic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-acetamidophenyl)thioacetic Acid
  • 2-(2-acetamidophenyl)sulfinylacetic Acid
  • 2-(2-acetamidophenyl)sulfonylacetic Acid

Uniqueness

2-(2-acetamidophenyl)sulfanylacetic Acid is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a versatile compound for research in multiple scientific fields.

Properties

IUPAC Name

2-(2-acetamidophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBUZEDLPGRPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406390
Record name 2-(2-acetamidophenyl)sulfanylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-17-1
Record name 2-(2-acetamidophenyl)sulfanylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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